molecular formula C15H9F3N4O B13363487 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363487
M. Wt: 318.25 g/mol
InChI Key: ZUEHGUGGIKELJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorophenyl)-2-(2-fluorophenyl)ethan-1-amine
  • (3,4-difluorophenyl)(2-fluorophenyl)methanamine
  • 1-(3,4-Difluorophenyl)prop-2-yn-1-ol

Uniqueness

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of multiple fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9F3N4O

Molecular Weight

318.25 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9F3N4O/c16-10-6-5-9(7-12(10)18)22-8-19-14(21-22)15(23)20-13-4-2-1-3-11(13)17/h1-8H,(H,20,23)

InChI Key

ZUEHGUGGIKELJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.